A Comprehensive Technical Guide to the Structural Analysis of (4-Chlorophenyl)(pyridin-3-yl)methanamine
A Comprehensive Technical Guide to the Structural Analysis of (4-Chlorophenyl)(pyridin-3-yl)methanamine
Abstract: This technical guide provides an in-depth, multifaceted approach to the complete structural elucidation of (4-Chlorophenyl)(pyridin-3-yl)methanamine, a diarylmethanamine derivative of significant interest to medicinal chemistry and drug development. Recognizing the critical importance of unambiguous structural verification, this document moves beyond a mere listing of techniques. It presents an integrated workflow, detailing the strategic application of chemical synthesis, advanced spectroscopic methods (NMR, IR, MS), single-crystal X-ray crystallography, and computational modeling. Each section is grounded in fundamental principles, explaining the causality behind methodological choices to ensure a self-validating and robust analytical framework. This guide is intended for researchers, chemists, and drug development professionals who require a definitive and comprehensive understanding of this molecule's structural characteristics.
Introduction and Strategic Overview
(4-Chlorophenyl)(pyridin-3-yl)methanamine belongs to a class of compounds holding potential pharmacological value, drawing parallels with structures known to interact with biological systems. For instance, related (phenoxy-pyridin-3-yl)methylamines have been identified as selective noradrenaline reuptake inhibitors, highlighting the therapeutic relevance of this scaffold.[1] A precise and unequivocal determination of its three-dimensional structure is, therefore, a prerequisite for any meaningful investigation into its structure-activity relationships (SAR), pharmacokinetic properties, and overall potential as a therapeutic agent.
1.1 Chemical Identity and Physicochemical Properties
The foundational step in any analysis is the confirmation of the molecule's basic identity.
| Property | Value | Source |
| Chemical Name | (4-Chlorophenyl)(pyridin-3-yl)methanamine | - |
| CAS Number | 883548-10-5 | [2] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [2] |
| Molecular Weight | 218.68 g/mol | [2] |
| Canonical SMILES | NC(C1=CC=C(Cl)C=C1)C2=CC=CN=C2 | [2] |
1.2 The Integrated Analytical Workflow
Structural elucidation is not a linear process but a synergistic one, where data from multiple orthogonal techniques are used to build a cohesive and irrefutable model of the molecule. This guide champions an integrated approach where spectroscopy provides the primary evidence of connectivity, crystallography offers the definitive solid-state structure, and computational methods serve to bridge theory with experimental results.
Caption: Integrated workflow for synthesis and structural elucidation.
Synthesis and Purification: Generating the Analyte
The logical and most common synthetic route to a diarylmethanamine is the reductive amination of its corresponding ketone precursor. The starting material, (4-Chlorophenyl)(pyridin-3-yl)methanone (CAS: 14548-44-8), is commercially available, making this a highly efficient pathway.[3][4]
2.1 Causality of Method Selection
Reductive amination is chosen for its high efficiency, operational simplicity, and the widespread availability of suitable reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent, ideal for reducing the intermediate imine in the presence of the ketone, though direct reduction of the ketone to an alcohol can be a competing reaction. A more controlled approach involves a dedicated imine-reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃], which is less reactive towards the ketone starting material.
2.2 Experimental Protocol: Reductive Amination
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Imine Formation: To a solution of (4-Chlorophenyl)(pyridin-3-yl)methanone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added ammonium acetate or a solution of ammonia in methanol (10-20 eq). The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: The reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (2.0 eq), is added portion-wise to the reaction mixture at 0 °C. Caution is advised as gas evolution may occur.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
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Purification: The crude amine is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with 1% triethylamine) to afford the pure (4-Chlorophenyl)(pyridin-3-yl)methanamine.
Spectroscopic Analysis: Unveiling the Molecular Framework
Spectroscopy provides the primary evidence for the covalent structure of the molecule. The combination of NMR, IR, and MS creates a detailed picture of the atomic connectivity and functional groups present.
Caption: Orthogonal spectroscopic techniques for structural corroboration.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
3.1.1 Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.6 - 8.5 | m | 2H | Pyridine C2-H, C6-H | Protons adjacent to the electronegative nitrogen are significantly deshielded. |
| ~ 7.8 - 7.7 | m | 1H | Pyridine C4-H | Deshielded proton on the pyridine ring. |
| ~ 7.4 - 7.2 | m | 5H | Phenyl C2,3,5,6-H & Pyridine C5-H | Overlapping region for the four protons on the chlorophenyl ring (AA'BB' system) and one pyridine proton. |
| ~ 5.5 | s | 1H | Methine CH | The proton on the stereocenter, deshielded by two aromatic rings and the amino group. |
| ~ 2.0 | br s | 2H | Amine NH₂ | Broad singlet due to quadrupole broadening and exchange. Position is solvent-dependent. |
3.1.2 Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃) The ¹³C spectrum will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 148 | Pyridine C2, C6 | Carbons adjacent to the pyridine nitrogen. |
| ~ 142 - 138 | Phenyl C1, Pyridine C3 | Quaternary carbons attached to the methine carbon. |
| ~ 135 - 132 | Phenyl C4, Pyridine C4 | C-Cl carbon and the C4 pyridine carbon. |
| ~ 130 - 128 | Phenyl C2, C6 | Aromatic CH carbons. |
| ~ 128 - 126 | Phenyl C3, C5 | Aromatic CH carbons. |
| ~ 124 - 122 | Pyridine C5 | Aromatic CH carbon. |
| ~ 60 - 55 | Methine CH | The aliphatic carbon, deshielded by adjacent groups. |
3.1.3 Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the purified amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, and 2D spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis: Process the spectra to assign all proton and carbon signals unambiguously, using the 2D correlation data to confirm connectivity.
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
3.2.1 Predicted IR Data
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Ar-H |
| ~ 2900 | C-H stretch (aliphatic) | Methine C-H |
| 1600 - 1450 | C=C and C=N ring stretching | Aromatic Rings |
| 1100 - 1000 | C-Cl stretch | Aryl Halide |
| 850 - 800 | C-H out-of-plane bend (para-substituted) | 1,4-disubstituted Phenyl |
3.2.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid purified sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and compare them to predicted values.[5]
3.3 Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the molecular formula.
3.3.1 Expected Mass and Isotopic Pattern
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Molecular Formula: C₁₂H₁₁ClN₂
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Monoisotopic Mass: 218.0611 (for ³⁵Cl)
-
Key Observation: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M), due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Key fragments would likely arise from the benzylic cleavage, leading to ions corresponding to the chlorophenylmethyl cation or the pyridinylmethyl cation.
3.3.2 Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass calculated for C₁₂H₁₂ClN₂⁺. The mass error should be less than 5 ppm.[5]
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopy provides connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
4.1 Protocol for Crystal Growth and X-ray Diffraction
-
Crystallization Screening: The key challenge is growing diffraction-quality single crystals. This is an empirical process.
-
Method: Slow evaporation is the most common technique. Other methods include vapor diffusion and solvent layering.
-
Solvent Systems: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane). Start by dissolving the purified compound in a minimal amount of a "good" solvent and slowly adding a "poor" solvent (an anti-solvent) until turbidity is observed, then allowing it to stand undisturbed.
-
-
Crystal Mounting: Once suitable crystals are obtained, a single, defect-free crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion and placed in an X-ray diffractometer. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.[6][7]
4.2 Expected Structural Insights
-
Conformation: The torsional angles between the phenyl, pyridine, and amine groups will be precisely determined.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice will be revealed, likely dominated by N-H···N hydrogen bonds between the amine of one molecule and the pyridine nitrogen of another.
-
Bond Parameters: Exact bond lengths and angles will serve as a benchmark for comparison with computational data.
Computational Modeling: Validating the Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict structural and spectroscopic properties from first principles, serving as an excellent tool for validating experimental findings.[7]
5.1 Protocol for DFT Calculations
-
Structure Input: Build an initial 3D model of (4-Chlorophenyl)(pyridin-3-yl)methanamine.
-
Geometry Optimization: Perform a full geometry optimization using a standard functional and basis set (e.g., B3LYP/6-311G**). This calculation finds the lowest energy conformation of the molecule.[7]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and predicts the IR spectrum.
-
NMR Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts.
-
Data Correlation: Compare the computationally predicted bond lengths/angles, IR frequencies, and NMR chemical shifts with the experimental data obtained from X-ray crystallography, FT-IR, and NMR spectroscopy, respectively. A strong correlation provides a high degree of confidence in the structural assignment.
Conclusion
The structural analysis of (4-Chlorophenyl)(pyridin-3-yl)methanamine requires a rigorous and integrated approach. A logical synthesis provides the necessary material for analysis. The synergistic application of NMR, IR, and high-resolution mass spectrometry establishes the molecular formula and covalent framework. This is then ideally confirmed by single-crystal X-ray diffraction, which provides the definitive solid-state 3D structure. Finally, computational DFT calculations serve to validate and correlate all experimental findings. This comprehensive workflow ensures a self-validating system, providing the trustworthy and authoritative structural data essential for advancing research in medicinal chemistry and drug development.
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ResearchGate. (2014). (PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]
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